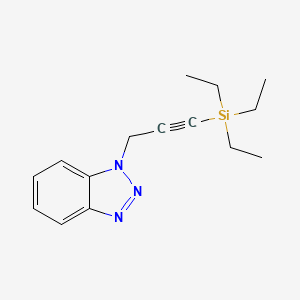

![molecular formula C19H13N3O2S B2519575 N-(4-([1,1'-ビフェニル]-4-イル)チアゾール-2-イル)イソキサゾール-5-カルボキサミド CAS No. 941957-30-8](/img/structure/B2519575.png)

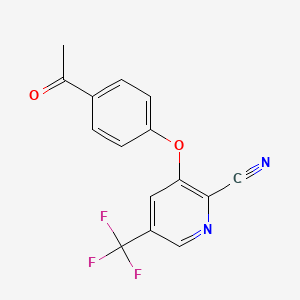

N-(4-([1,1'-ビフェニル]-4-イル)チアゾール-2-イル)イソキサゾール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide, also known as BTZ043, is a compound that has been extensively studied for its potential use as an antibiotic. The compound was first synthesized in 2010 by a team of researchers led by Dr. Stewart Cole at the École Polytechnique Fédérale de Lausanne in Switzerland. Since then, BTZ043 has shown promising results in preclinical trials and is currently being investigated for its potential use in treating tuberculosis.

科学的研究の応用

- チアゾール誘導体は抗菌活性を示すことが示されています . 研究者は、この化合物の特定の病原体に対する抗菌および抗真菌効果を調査することができます。

- チアゾール含有化合物は、その抗がん特性について調査されてきました . この化合物の構造的特徴は、がん細胞の増殖を阻害する能力に貢献する可能性があります。

- チアゾールは抗炎症作用を示すことがわかっています . 研究者は、この化合物が同様の効果を示すかどうかを評価することができます。

- チアゾール系分子はしばしば抗酸化活性を有しています . この化合物がフリーラジカルを消去し、細胞を酸化ストレスから保護できるかどうかを調べます。

- チアゾールは酵素阻害剤として研究されてきました . 研究者は、この化合物が特定の酵素と相互作用するかどうかを調査することができます。

抗菌活性

抗がんの可能性

抗炎症効果

抗酸化特性

神経保護研究

酵素阻害

作用機序

Target of Action

The primary target of the compound N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. The downstream effects include reduced inflammation and alleviation of pain .

Pharmacokinetics

The compound was evaluated using the qikprop module for adme-t analysis , suggesting that it has been assessed for absorption, distribution, metabolism, excretion, and toxicity. These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The molecular and cellular effects of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide’s action include the inhibition of COX enzymes and a subsequent decrease in the production of prostaglandins . This leads to reduced inflammation and pain at the cellular level .

特性

IUPAC Name |

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c23-18(17-10-11-20-24-17)22-19-21-16(12-25-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLVJGQUPBEWLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2519494.png)

![10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2519503.png)

![4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2519506.png)

![2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2519509.png)

![N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2519512.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((difluoromethyl)sulfonyl)-N-methylbenzamide](/img/structure/B2519515.png)